molecular formula C7H7FIN B6591602 2-Fluoro-4-iodo-3,5-dimethylpyridine CAS No. 1429510-62-2

2-Fluoro-4-iodo-3,5-dimethylpyridine

Cat. No. B6591602
CAS RN: 1429510-62-2
M. Wt: 251.04 g/mol
InChI Key: CYQKRZFLGRUHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-3,5-dimethylpyridine is a chemical compound with the CAS number 1429510-62-2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with fluorine and iodine substituents at the 2nd and 4th positions, respectively, and methyl groups at the 3rd and 5th positions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that similar compounds are used as intermediates in various chemical reactions .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 263.8±35.0 °C and a predicted density of 1.774±0.06 g/cm3 .

Scientific Research Applications

Chemistry and Synthesis

The chemistry and synthesis of pyridine derivatives, such as 2-Fluoro-4-iodo-3,5-dimethylpyridine, play a crucial role in various scientific research applications, particularly in the development of pharmaceuticals and materials. These compounds serve as key intermediates in the synthesis of more complex molecules. For instance, the study of metallation of π-deficient heteroaromatic compounds highlights the importance of such pyridine derivatives in creating 2,3- or 3,4-disubstituted pyridines, which are valuable in drug development and synthesis of functional materials (Marsais & Quéguiner, 1983). Furthermore, advancements in fluoroalkylation reactions in aqueous media, including the manipulation of fluoroalkyl groups like those in this compound, underscore their significance in creating environmentally friendly synthetic methods for fluorinated compounds, which are essential in medicinal chemistry and materials science (Song et al., 2018).

Drug Development and Molecular Imaging

In drug development, fluorinated compounds, including derivatives of pyridine, are highly valued due to the unique properties that fluorine atoms confer on molecules, such as increased stability and altered metabolic profiles. For instance, fluorinated pyrimidines are critical in cancer treatment, offering insights into developing more effective chemotherapy agents (Gmeiner, 2020). Additionally, the role of fluorinated compounds in molecular imaging, particularly in the diagnosis of diseases such as Alzheimer's, illustrates the importance of these chemicals in enhancing the specificity and efficacy of imaging techniques (Nordberg, 2007).

Environmental and Health Impact

Understanding the environmental and health impacts of fluorinated compounds, including this compound and its derivatives, is essential for their responsible use in scientific research. Studies on the toxicity of fluorophores used in molecular imaging provide critical data for ensuring the safe application of these compounds in clinical settings, highlighting the necessity of evaluating the potential risks associated with their use (Alford et al., 2009).

properties

IUPAC Name

2-fluoro-4-iodo-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-3-10-7(8)5(2)6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQKRZFLGRUHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1I)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisopropylamine (88 mL) was added to THF (1.2 L), and the mixture was cooled to −18° C. in a nitrogen atmosphere. A 2.69 M solution of n-butyllithium in hexane (215 mL) was added dropwise to the solution. After completion of the dropwise addition, the mixture was warmed to −5° C. with stirring over 30 minutes. The reaction mixture was cooled to −72° C. A solution of 2-fluoro-3-iodo-5-methylpyridine (109.69 g) in TIE (240 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at −74° C. for 1.5 hours. A solution of methyl iodide (36 mL) in THF (160 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at −70° C. to −74° C. for two hours. After completion of the reaction, water (200 mL) was added to the reaction mixture at the same temperature. The mixture was stirred at the same temperature for two minutes. The reaction mixture was returned to room temperature, and water (1.2 L) was then added. The mixed solution was stirred for three minutes. Water (300 mL) was further added. The mixture was extracted with MTBE (1.2 L). The organic layer was washed with brine (500 mL). The combined aqueous layers were extracted with MTBE (1 L). The combined organic layers were dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. n-heptane (100 mL) was added to the residue, followed by cooling. The precipitated solid was collected by filtration. The residue was washed with n-heptane. The filtrate was cooled, and the precipitated solid was collected by filtration. This operation was repeated twice to give the title compound (86.9 g).
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
215 mL
Type
solvent
Reaction Step Four
Quantity
109.69 g
Type
reactant
Reaction Step Five
Quantity
36 mL
Type
reactant
Reaction Step Six
Name
Quantity
160 mL
Type
solvent
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.